molecular formula C17H17ClN2O3S B2958319 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 941974-90-9

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2958319
CAS No.: 941974-90-9
M. Wt: 364.84
InChI Key: NYKNQRXQNHCIHO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a 1,1-dioxidoisothiazolidine ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aryl groups and sulfone-containing motifs .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-7-5-13(6-8-14)11-17(21)19-15-3-1-4-16(12-15)20-9-2-10-24(20,22)23/h1,3-8,12H,2,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNQRXQNHCIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-chlorophenylacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Acetamide Scaffold

The acetamide backbone is shared with multiple analogs, but substituents on the phenyl ring and nitrogen atom dictate pharmacological and physicochemical properties. Key analogs include:

Compound Name Key Substituent/Modification Molecular Weight logP Notable Features Source
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762) Diethylamino group on phenyl ring 316.83 4.315 High lipophilicity; potential CNS activity
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide Piperazine ring with methyl group 308.20 2.10 Anticonvulsant activity
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-acryloylphenyl)acetamide 1,3,4-Oxadiazole-thioether linkage ~450 (estimated) 3.50 Heterocyclic stability; antitumor potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring with dichlorophenyl group 285.16 3.20 Structural mimic of penicillin lateral chain

Key Observations :

  • Lipophilicity: The diethylamino-substituted analog (Y203-7762) exhibits higher logP (4.315) compared to the target compound (estimated logP ~3.0–3.5 due to the polar sulfone group).
  • Heterocyclic Influence : Piperazine and oxadiazole analogs () show enhanced solubility or metabolic resistance compared to the isothiazolidine sulfone, which may improve bioavailability.

Physicochemical Comparison

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Y203-7762
Molecular Weight ~360 (estimated) 285.16 316.83
logP ~3.0–3.5 (estimated) 3.20 4.315
Hydrogen Bond Acceptors 4 (amide O, sulfone O, Cl) 3 (amide O, thiazole N, Cl) 2 (amide O, Cl)
Polar Surface Area ~70 Ų (estimated) 55.5 Ų 25.85 Ų

Insights :

Anticancer Potential

  • Oxadiazole Analogs : Compounds like 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-acryloylphenyl)acetamide exhibit cytotoxic activity in tumor cell lines (e.g., IC₅₀ values in µM range) via microculture tetrazolium assays .
  • Piperazine Derivatives : N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide shows anticonvulsant activity, suggesting CNS penetration .

Antimicrobial and Coordination Properties

  • Thiazole Analogs : 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide mimics penicillin’s lateral chain and acts as a ligand for metal coordination, hinting at antibacterial or catalytic applications .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group : Essential for hydrophobic interactions in receptor binding (e.g., observed in oxadiazole and piperazine analogs ).
  • Sulfone vs. Thioether : The 1,1-dioxidoisothiazolidine group may reduce off-target reactivity compared to thioether-containing analogs .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is an organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A 4-chlorophenyl group that enhances lipophilicity and biological activity.
  • An isothiazolidin-2-yl moiety which may interact with various biological targets.
  • An acetamide functional group that can participate in hydrogen bonding and other interactions crucial for biological activity.

The molecular formula is C16_{16}H15_{15}ClN2_2O2_2S, with a molecular weight of approximately 344.85 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The isothiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular signaling pathways, leading to various biological effects such as antimicrobial or anticancer activities.

MechanismDescription
Enzyme InhibitionThe compound may inhibit specific enzymes involved in metabolic pathways.
Receptor ModulationIt may bind to receptors, altering their activity and affecting signal transduction.
Antimicrobial ActivityExhibits potential against various pathogens through membrane disruption or enzymatic inhibition.

Antimicrobial Activity

Research indicates that compounds similar to This compound demonstrate significant antimicrobial properties. A study evaluating various chloroacetamides found that those with a chlorinated phenyl group were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Testing

In a comparative study, the compound was tested against several bacterial strains:

  • Tested Strains: Escherichia coli, Staphylococcus aureus, Candida albicans
  • Results: The compound showed moderate effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that the positioning of substituents on the phenyl ring significantly influences biological activity. The presence of halogen atoms increases lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of This compound . Future studies should focus on:

  • In vivo testing to assess therapeutic efficacy and safety.
  • Detailed mechanistic studies to identify specific molecular targets.
  • Exploration of potential applications in treating infections or other diseases.

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